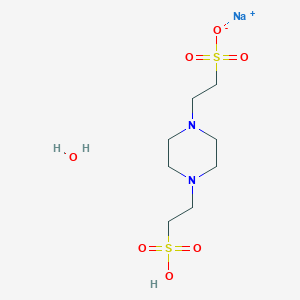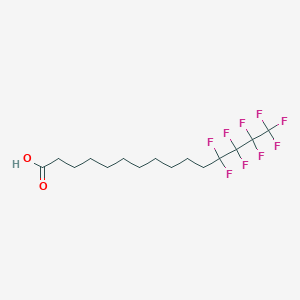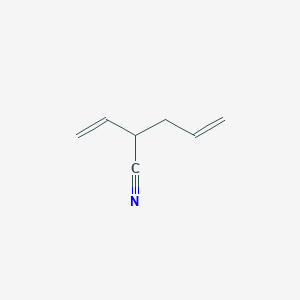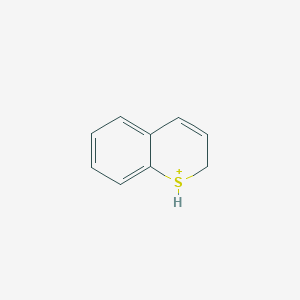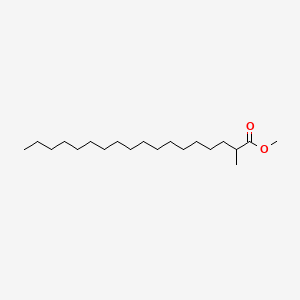
Methyl 2-methylstearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylstearate is an organic compound with the molecular formula C20H40O2. It is a type of fatty acid methyl ester derived from 2-methylstearic acid. This compound is used in various industrial applications, including as a lubricant, surfactant, and in the production of biodegradable polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methylstearate can be synthesized through the esterification of 2-methylstearic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methylstearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-methylstearate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a model compound in lipidomics.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and as a lubricant in various mechanical applications.
Mecanismo De Acción
The mechanism of action of methyl 2-methylstearate involves its interaction with lipid membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be metabolized by enzymes such as esterases, leading to the release of 2-methylstearic acid and methanol, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl stearate: Similar in structure but lacks the methyl group at the 2-position.
Methyl oleate: Contains a double bond in the fatty acid chain.
Methyl palmitate: Has a shorter carbon chain compared to methyl 2-methylstearate.
Uniqueness
This compound is unique due to the presence of the methyl group at the 2-position, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This structural difference can also affect its interaction with biological systems and its suitability for specific applications.
Propiedades
Número CAS |
2490-22-4 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl 2-methyloctadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22-3/h19H,4-18H2,1-3H3 |
Clave InChI |
OVWHQBWRKHEQPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
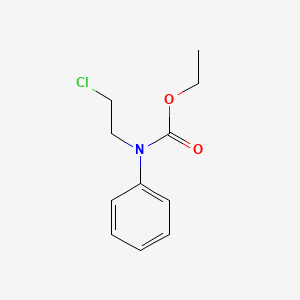

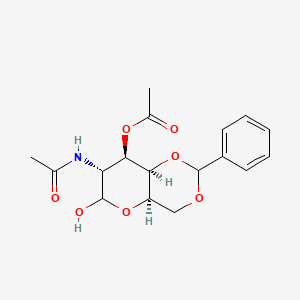
![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)
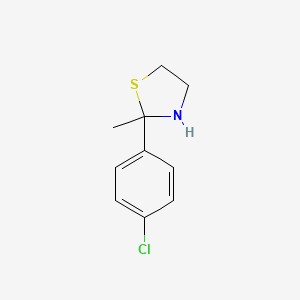
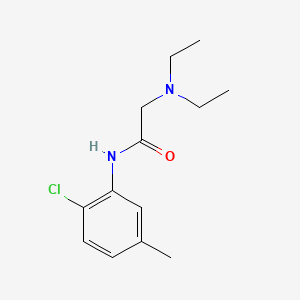

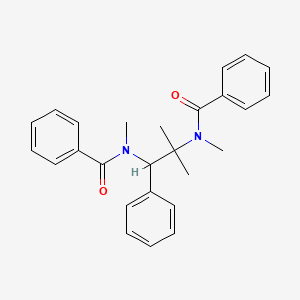
![Benzo[f]quinazoline](/img/structure/B14752245.png)
